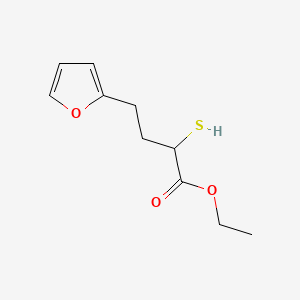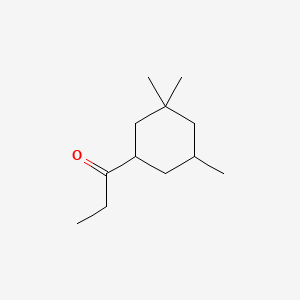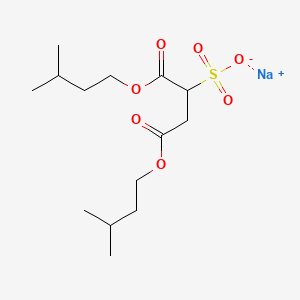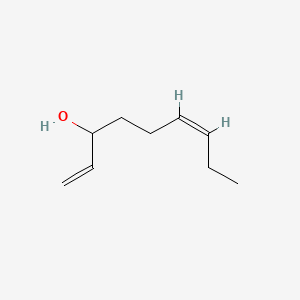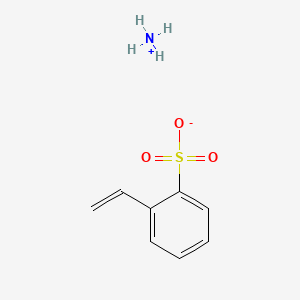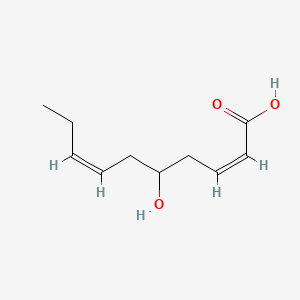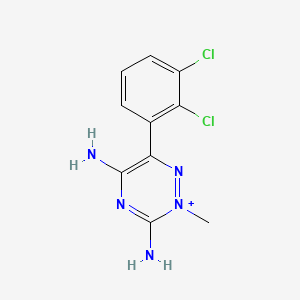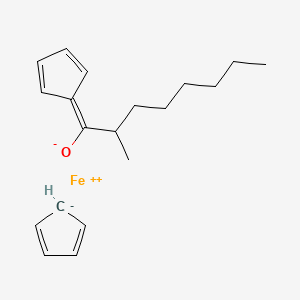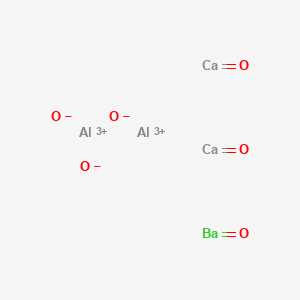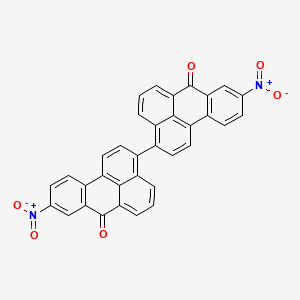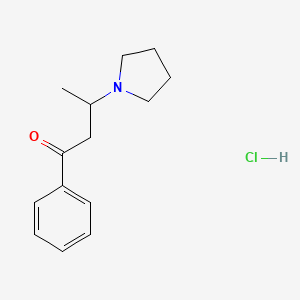
1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a phenyl group attached to a pyrrolidine ring, which is further connected to a butanone structure. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Butanone Structure: The butanone structure is formed by reacting the intermediate with a suitable ketone precursor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies on its binding affinity and selectivity for different targets are necessary to fully understand its effects.
Comparison with Similar Compounds
1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride can be compared with other pyrrolidine derivatives, such as:
1-Phenyl-3-pyrrolidin-1-ylpropan-1-one: Similar structure but with a shorter carbon chain.
1-Phenyl-2-pyrrolidin-1-ylethan-1-one: Similar structure but with an even shorter carbon chain.
1-Phenyl-3-pyrrolidin-1-ylpentan-1-one: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
5409-56-3 |
|---|---|
Molecular Formula |
C14H20ClNO |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
1-phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-12(15-9-5-6-10-15)11-14(16)13-7-3-2-4-8-13;/h2-4,7-8,12H,5-6,9-11H2,1H3;1H |
InChI Key |
LRTFVJVEKNWQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


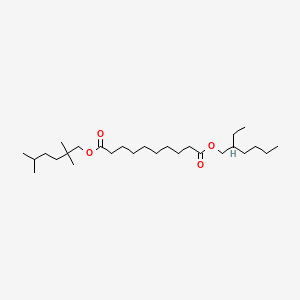
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
